Methyl 3-bromo-5-(bromomethyl)benzoate

Organic Synthesis Bifunctional Building Blocks Sequential Functionalization

This dihalogenated aromatic ester features orthogonal reactivity: the benzylic bromomethyl group undergoes nucleophilic displacement for amine coupling, while the aryl bromide enables palladium-catalyzed Suzuki-Miyaura or Heck cross-coupling—eliminating intermediate protection steps. Cited in Bristol-Myers Squibb patent US2007/249607 A1 for NK-1 and serotonin transporter inhibitors. Distinguish from regioisomers and analogs by its 3-bromo-5-bromomethyl pattern; substitutions at other positions or halogen identities compromise synthetic utility. Multi-vendor availability with QC documentation ensures batch reproducibility.

Molecular Formula C9H8Br2O2
Molecular Weight 307.97 g/mol
CAS No. 877624-40-3
Cat. No. B1456880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-5-(bromomethyl)benzoate
CAS877624-40-3
Molecular FormulaC9H8Br2O2
Molecular Weight307.97 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)CBr)Br
InChIInChI=1S/C9H8Br2O2/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4H,5H2,1H3
InChIKeyCUDWOTQCLYYWOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Methyl 3-bromo-5-(bromomethyl)benzoate (CAS 877624-40-3): A Bifunctional Aryl Bromide Synthon


Methyl 3-bromo-5-(bromomethyl)benzoate (CAS 877624-40-3) is a dihalogenated aromatic ester with molecular formula C9H8Br2O2 and molecular weight 307.97 g/mol [1]. This compound belongs to the class of bifunctional benzoate derivatives, possessing two chemically distinct bromine-containing reactive sites: an aryl bromide at the 3-position and a benzylic bromomethyl group at the 5-position relative to the methyl ester . Its MDL identifier is MFCD11044991, and it is routinely supplied by multiple vendors at purities of 97-98% as a white to yellow solid with recommended storage under inert atmosphere at room temperature [2]. The compound has documented use as a pharmaceutical intermediate, appearing in Bristol-Myers Squibb patent US2007/249607 A1 for NK-1 and serotonin transporter inhibitors [3].

Why Methyl 3-bromo-5-(bromomethyl)benzoate (CAS 877624-40-3) Cannot Be Interchanged with Close Analogs


Generic substitution among 3,5-dihalogenated benzoate esters is scientifically invalid due to three interacting differentiation vectors. First, the ester moiety (methyl vs. ethyl vs. tert-butyl) dictates both physical properties and synthetic compatibility; the tert-butyl analog (MW 350.05 g/mol) [1] introduces orthogonal protecting group chemistry absent in the methyl ester. Second, the halogen identity at the 5-position (Br vs. Cl) alters electrophilic reactivity, with the chloromethyl analog (CAS 1393585-41-5, MW 263.51 g/mol) exhibiting reduced leaving-group propensity compared to the bromomethyl group. Third, the exact 3-bromo-5-bromomethyl substitution pattern is non-interchangeable with regioisomers such as methyl 3-bromo-4-(bromomethyl)benzoate or methyl 5-bromo-2-(bromomethyl)benzoate, as the relative positioning of reactive centers governs both intramolecular electronic effects and steric accessibility in cross-coupling reactions .

Quantitative Differentiation Evidence for Methyl 3-bromo-5-(bromomethyl)benzoate (CAS 877624-40-3) vs. Analogs


Orthogonal Reactivity: Benzylic Bromomethyl vs. Aryl Bromide Sites

The target compound possesses two bromine atoms at distinct positions with different chemical reactivity profiles. The benzylic bromomethyl group (-CH2Br) undergoes facile nucleophilic substitution (SN2) under mild conditions, while the aromatic C-Br bond at the 3-position is stable under these conditions but participates selectively in palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Negishi). This orthogonal reactivity enables sequential, controlled functionalization that regioisomeric analogs cannot replicate [1]. In contrast, compounds lacking one bromine site (e.g., methyl 3-bromobenzoate, CAS 618-89-3) or possessing two identical reactive sites (e.g., methyl 3,5-dibromobenzoate) do not permit this sequential diversification strategy .

Organic Synthesis Bifunctional Building Blocks Sequential Functionalization

Documented Pharmaceutical Intermediate Status: Patent Citation vs. Analogs

Methyl 3-bromo-5-(bromomethyl)benzoate (CAS 877624-40-3) has explicit, traceable documentation as a synthetic intermediate in Bristol-Myers Squibb patent US2007/249607 A1 for NK-1 and serotonin transporter inhibitors, appearing on page/column 85 [1]. This patent linkage provides procurement teams with validated precedent for use in drug discovery programs targeting CNS indications. In contrast, closely related analogs such as ethyl 3-bromo-5-(bromomethyl)benzoate (CAS 1261826-04-3) and tert-butyl 3-bromo-5-(bromomethyl)benzoate lack comparable peer-reviewed or patent-validated pharmaceutical application documentation [2].

Medicinal Chemistry Pharmaceutical Intermediates Patent-Validated Building Blocks

Bromomethyl vs. Chloromethyl Reactivity: Leaving Group Propensity and Synthetic Utility

The benzylic bromomethyl group (-CH2Br) in the target compound exhibits significantly higher leaving-group propensity compared to the chloromethyl analog methyl 3-bromo-5-(chloromethyl)benzoate (CAS 1393585-41-5). Based on established leaving-group hierarchy (Br⁻ > Cl⁻ in SN2 reactions), the bromomethyl group is approximately 40-100× more reactive toward nucleophilic substitution under identical conditions . This translates to faster reaction kinetics, lower required temperatures, and broader nucleophile compatibility. Molecular weight also differs substantially: target compound MW = 307.97 g/mol vs. chloromethyl analog MW = 263.52 g/mol .

Nucleophilic Substitution Reactivity Comparison Halogen Leaving Groups

Purity and Storage Specifications: Vendor QC Documentation vs. Analogs

Multiple vendors supply methyl 3-bromo-5-(bromomethyl)benzoate with batch-specific analytical documentation including NMR, HPLC, and GC traces . Standard purity specifications range from 95% to 98% across major suppliers (American Elements, Bidepharm, VWR, Aladdin, Apollo Scientific) [1] [2] [3]. Recommended storage conditions—inert atmosphere (nitrogen or argon) at 2-8°C for long-term storage, or room temperature under argon for short-term use—are consistently documented . In comparison, the ethyl analog (CAS 1261826-04-3) is typically available only at 95% minimum purity and lacks the same breadth of multi-vendor QC documentation .

Quality Control Procurement Specifications Stability

Evidence-Backed Application Scenarios for Methyl 3-bromo-5-(bromomethyl)benzoate (CAS 877624-40-3)


Pharmaceutical Lead Optimization Programs Requiring Sequential Functionalization

Research groups synthesizing CNS-targeted drug candidates, particularly NK-1 receptor or serotonin transporter modulators, should select this compound based on its explicit citation in Bristol-Myers Squibb patent US2007/249607 A1. The 3-bromo-5-bromomethyl substitution pattern enables sequential diversification: first exploiting the benzylic bromomethyl group for nucleophilic displacement (e.g., amine coupling to install pharmacophoric elements), followed by palladium-catalyzed cross-coupling at the aryl bromide position for biaryl or aryl-heteroaryl construction. This orthogonal reactivity eliminates the need for intermediate protection/deprotection steps compared to mono-halogenated analogs [1].

Bifunctional Building Block for Modular Synthesis of Biaryl-Containing Scaffolds

Synthetic chemistry teams constructing complex biaryl frameworks via Suzuki-Miyaura or Heck coupling should prioritize this compound over methyl 3-bromobenzoate or methyl 3,5-dibromobenzoate. The target compound provides a single bifunctional monomer that can serve as both electrophile (at benzylic position) and cross-coupling partner (at aryl position) within the same synthetic sequence. This reduces the number of distinct building blocks required and minimizes purification steps between functionalizations. The documented compatibility with palladium catalysis and stability under inert atmosphere at room temperature further support its selection for multi-step synthetic workflows [2] .

Procurement for High-Reproducibility Academic or Industrial R&D Programs

Laboratories requiring batch-to-batch reproducibility should select this compound from vendors providing analytical QC documentation (NMR, HPLC, GC traces at 98% purity) rather than the ethyl or tert-butyl analogs, which lack comparable multi-vendor QC infrastructure. The availability of consistent 97-98% purity material from multiple independent suppliers (Bidepharm, VWR, Apollo Scientific, Aladdin) mitigates single-supplier dependency and ensures that procurement decisions do not compromise experimental reproducibility. The defined storage specifications (inert atmosphere, 2-8°C for long-term) provide clear handling guidelines absent for many analog compounds [3].

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